molecular formula C23H24FN7O B15173613 2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro-

2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro-

Cat. No.: B15173613
M. Wt: 433.5 g/mol
InChI Key: GOAHJOYNOINZBH-UHFFFAOYSA-N
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Description

2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines imidazo[4,5-b]pyridin-2-one with a piperidinyl and pyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro- typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, halogenated compounds, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro- is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C23H24FN7O

Molecular Weight

433.5 g/mol

IUPAC Name

3-[1-[2-amino-6-(4-fluorophenyl)pyrimidin-4-yl]piperidin-3-yl]-1-ethylimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C23H24FN7O/c1-2-30-19-6-3-11-26-21(19)31(23(30)32)17-5-4-12-29(14-17)20-13-18(27-22(25)28-20)15-7-9-16(24)10-8-15/h3,6-11,13,17H,2,4-5,12,14H2,1H3,(H2,25,27,28)

InChI Key

GOAHJOYNOINZBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N=CC=C2)N(C1=O)C3CCCN(C3)C4=NC(=NC(=C4)C5=CC=C(C=C5)F)N

Origin of Product

United States

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